molecular formula C22H26N6O3S2 B2724163 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 872627-75-3

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2724163
CAS No.: 872627-75-3
M. Wt: 486.61
InChI Key: MJQVWOUJYJEJRQ-UHFFFAOYSA-N
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Description

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of benzothiazole, morpholine, and purine moieties

Mechanism of Action

Target of Action

The primary target of the compound 7-(3-(benzo[d]thiazol-2-ylthio)propyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition disrupts the normal function of PTP1B as a negative regulator of insulin and leptin signaling . As a result, insulin and leptin signaling pathways are enhanced, which can help to manage Type II diabetes .

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways . By inhibiting PTP1B, the compound enhances these pathways, leading to improved glucose regulation and energy balance . This can have downstream effects on various metabolic processes, including glucose uptake, glycogen synthesis, and fat storage .

Pharmacokinetics

The compound has shown good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby helping to manage Type II diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole moiety, the attachment of the propyl linker, and the incorporation of the morpholine and purine units. Common reagents used in these reactions include sulfur, chlorinating agents, and various nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or purine rings.

Scientific Research Applications

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share the benzothiazole moiety and exhibit similar reactivity.

    2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides: These compounds also feature the benzothiazole moiety and have been studied for their biological activity.

Uniqueness

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the combination of benzothiazole, morpholine, and purine units in a single molecule. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 674350-46-0) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The molecular formula of the compound is C22H28N6O2S2C_{22}H_{28}N_{6}O_{2}S^{2} with a molecular weight of 472.6 g/mol. It features a complex structure that includes a benzothiazole moiety linked to a purine derivative, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . It was evaluated against various cancer cell lines including HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma). The results indicated potent antiproliferative effects with IC50 values in the low micromolar range:

Cell LineIC50 (μM)
HCT1160.52
MCF-70.75
U87 MG0.49
A5490.43

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, particularly through the inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways .

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Streptococcus pyogenes8

These results indicate that the compound could be a potential candidate for developing new antibacterial agents .

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, the compound was evaluated for neuroprotective effects . In animal models of epilepsy, it demonstrated efficacy in reducing seizure duration and frequency without significant neurotoxicity . The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit DNA gyrase ATPase activity in bacterial cells, which is crucial for DNA replication .
  • Signal Transduction Pathways : It modulates PI3K/mTOR signaling pathways that are often dysregulated in cancer cells .
  • Neurotransmitter Modulation : Its effects on neurotransmitter systems suggest potential applications in treating neurological disorders .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A study involving mice with implanted tumors treated with this compound showed a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound, demonstrating dose-dependent inhibition.

Properties

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3S2/c1-13-11-27(12-14(2)31-13)20-24-18-17(19(29)25-21(30)26(18)3)28(20)9-6-10-32-22-23-15-7-4-5-8-16(15)33-22/h4-5,7-8,13-14H,6,9-12H2,1-3H3,(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVWOUJYJEJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(N2CCCSC4=NC5=CC=CC=C5S4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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